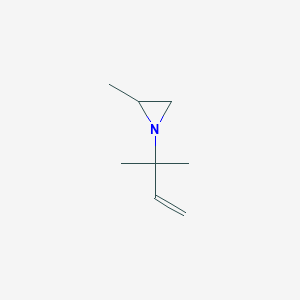
2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features a methyl group and a 2-methylbut-3-en-2-yl substituent, making it a unique derivative of aziridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine typically involves the reaction of 2-methylbut-3-en-2-ol with aziridine under specific conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction pathway and conditions used .
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can interfere with biological pathways by modifying key enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a simpler structure.
2-Methylaziridine: A derivative with a single methyl group.
2-Methylbut-3-en-2-yl aziridine: Another derivative with a different substituent.
Uniqueness
2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aziridines may not be suitable .
Propiedades
Número CAS |
696660-16-9 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylbut-3-en-2-yl)aziridine |
InChI |
InChI=1S/C8H15N/c1-5-8(3,4)9-6-7(9)2/h5,7H,1,6H2,2-4H3 |
Clave InChI |
OCCZWHFONQHILC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
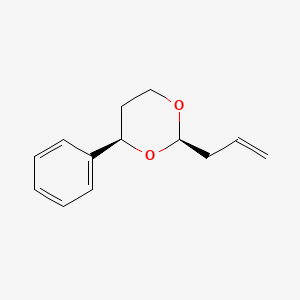

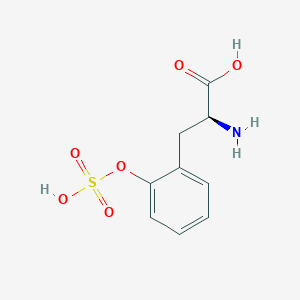
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
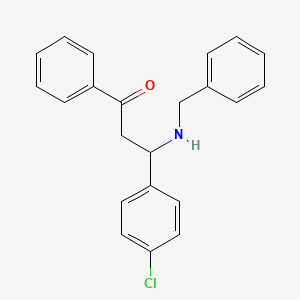

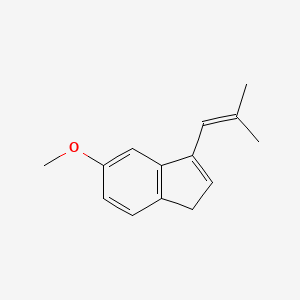
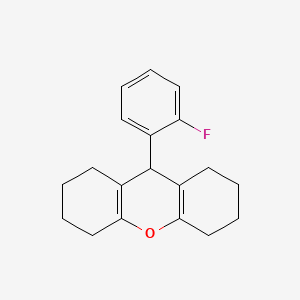
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
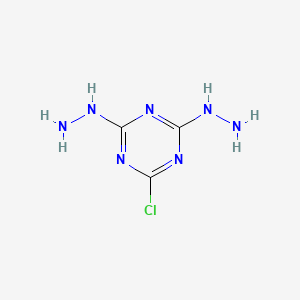
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
